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Compound of Interest

Compound Name: G3-C12

Cat. No.: B12290637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the G3-C12
peptide for galectin-3, a key protein implicated in cancer progression and metastasis. This

document outlines quantitative binding data, detailed experimental protocols for affinity

determination, and visual representations of the associated signaling pathways.

Quantitative Binding Affinity Data
The binding affinity of G3-C12 for galectin-3 has been determined by multiple studies, yielding

dissociation constants (Kd) in the nanomolar range, indicative of a high-affinity interaction. The

reported values are summarized in the table below.

Parameter Value (nM) Method Reference

Dissociation Constant

(Kd)
88.0 ± 23.0

Fluorescence

Spectroscopy
[1][2][3]

Dissociation Constant

(Kd)
70

Not specified in

abstract
[4]

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding

of G3-C12 to galectin-3.
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Fluorescence Spectroscopy for Determination of
Dissociation Constant (Kd)
This method was utilized to determine the binding affinity of G3-C12 for galectin-3 by

measuring the quenching of fluorescence upon peptide binding.

Materials:

Recombinant human galectin-3

AlexaFluor 488 Protein Labeling Kit

G3-C12 peptide

Fusion Universal Microplate Analyzer or equivalent fluorescence plate reader

Procedure:

Labeling of Galectin-3: Galectin-3 is fluorescently labeled with AlexaFluor 488 according to

the manufacturer's instructions.

Assay Setup: 1 nM of AlexaFluor 488-labeled galectin-3 is used as the fluorophore in the

assay.

Peptide Titration: Serial dilutions of the G3-C12 peptide are prepared to be used as

quenchers.

Fluorescence Measurement: The quantum fluorescence output is measured using a

microplate reader with a 485 nm excitation filter and a 520 nm emission filter.

Data Analysis: The dissociation constant (Kd) is determined by non-linear regression

analysis of the dose-dependent decrease in fluorescence.[1]

Inhibition Enzyme-Linked Immunosorbent Assay
(ELISA)
This assay is used to demonstrate that G3-C12 can inhibit the binding of galectin-3 to its

natural ligands, such as the Thomsen-Friedenreich (TF) antigen present on asialofetuin (ASF).
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Materials:

Asialofetuin (ASF)

Recombinant human galectin-3

G3-C12 peptide

Scrambled control peptides

Rat anti-galectin-3 primary monoclonal antibody

Alkaline phosphatase-conjugated goat anti-rat secondary antibody

p-nitrophenyl phosphate substrate

96-well ELISA plates

Procedure:

Plate Coating: A 96-well plate is pre-coated with 0.5 µg of asialofetuin (ASF) for 2 hours at

room temperature, followed by blocking.

Competitive Binding: 0.5 µg of galectin-3 is incubated with increasing concentrations (1–50

µM) of the G3-C12 peptide or a scrambled control peptide. This mixture is then added to the

ASF-coated wells and incubated for 1 hour at room temperature.

Detection: The bound galectin-3 is detected colorimetrically. A rat anti-galectin-3 primary

monoclonal antibody is added, followed by an alkaline phosphatase-conjugated goat anti-rat

secondary antibody. The reaction is developed using p-nitrophenyl phosphate as a substrate.

Data Analysis: The decrease in absorbance at 405 nm in the presence of the G3-C12
peptide compared to the control indicates the percentage of inhibition of galectin-3 binding to

ASF.[1][5]

Signaling Pathways and Mechanisms of Action
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The interaction of G3-C12 with galectin-3 has significant implications for cancer therapy,

primarily through the inhibition of metastasis and the induction of apoptosis.

Inhibition of Galectin-3-Mediated Cancer Cell Adhesion
G3-C12 competitively inhibits the binding of galectin-3 to the Thomsen-Friedenreich (TF)

antigen on the surface of cancer cells. This disrupts both homotypic (cancer cell-to-cancer cell)

and heterotypic (cancer cell-to-endothelial cell) adhesion, which are critical steps in the

metastatic cascade.
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G3-C12 Inhibition of Galectin-3 Mediated Metastasis
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Caption: G3-C12 blocks galectin-3, preventing metastatic cell adhesion.

G3-C12 Mediated Mitochondrial Targeting and Apoptosis
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When conjugated with a therapeutic agent (e.g., doxorubicin), G3-C12 can facilitate the

targeted delivery of the drug to cancer cells overexpressing galectin-3. Upon binding to cell

surface galectin-3, the conjugate is internalized. Subsequently, the G3-C12-galectin-3 complex

can translocate to the mitochondria, leading to mitochondrial damage and the induction of

apoptosis.[6][7]
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G3-C12 Mediated Mitochondrial Apoptosis
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Caption: G3-C12 facilitates drug delivery to mitochondria, inducing apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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